molecular formula C21H13N3O5 B3716119 N-(3-nitrophenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide

N-(3-nitrophenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide

Cat. No.: B3716119
M. Wt: 387.3 g/mol
InChI Key: IMCXFKNWGHRMDA-UHFFFAOYSA-N
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Description

The compound “N-(3-nitrophenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide” is a complex organic molecule. It contains several functional groups, including a nitro group (-NO2), amide group (-CONH2), and two carbonyl groups (=O). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the nitro group could be introduced through a nitration reaction . The amide group might be formed through a reaction with an amine and a carboxylic acid or its derivative . The exact synthesis would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, amide, and carbonyl groups would likely have a significant impact on the compound’s structure .


Chemical Reactions Analysis

The nitro, amide, and carbonyl groups in this compound are all reactive and could participate in various chemical reactions. For example, the nitro group could undergo reduction to form an amine . The carbonyl groups could participate in addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more acidic .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. The presence of the nitro group, for example, could make the compound potentially explosive .

Future Directions

Future research on this compound could involve studying its reactivity, investigating its potential uses, and developing methods for its safe and efficient synthesis .

Properties

IUPAC Name

N-(3-nitrophenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O5/c25-19(22-14-5-4-8-16(12-14)24(28)29)13-9-10-17-18(11-13)21(27)23(20(17)26)15-6-2-1-3-7-15/h1-12H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCXFKNWGHRMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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